![molecular formula C15H19BrN2O3 B7578813 1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578813.png)
1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Boc-4-bromo-2-methylaniline and is a derivative of pyrrolidine.
Scientific Research Applications
1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. Some of the significant applications of this compound include:
1. Medicinal Chemistry: This compound has shown promising results in the development of new drugs due to its ability to inhibit specific enzymes and receptors. It has been found to have potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
2. Organic Synthesis: The compound has been used as a building block in the synthesis of various complex organic molecules. Its unique structure and reactivity make it a valuable tool for organic chemists.
3. Material Science: The compound has been used in the synthesis of various materials such as polymers and nanoparticles. Its unique properties make it a valuable component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid is not completely understood. However, it has been found to inhibit specific enzymes and receptors in the body, which makes it a potential candidate for drug development. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of epidermal growth factor receptor (EGFR), which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. Some of the significant effects of this compound include:
1. Inhibition of Enzymes: The compound has been found to inhibit the activity of specific enzymes such as HDACs and EGFR, which are involved in various cellular processes.
2. Anti-cancer Activity: The compound has shown promising results in the treatment of various cancers due to its ability to inhibit the growth and proliferation of cancer cells.
3. Anti-inflammatory Activity: The compound has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has various advantages and limitations for lab experiments. Some of the significant advantages of this compound include:
1. Unique Structure: The compound has a unique structure, which makes it a valuable tool for organic chemists in the synthesis of complex organic molecules.
2. Potential Drug Candidate: The compound has shown promising results in drug development due to its ability to inhibit specific enzymes and receptors.
Some of the significant limitations of this compound include:
1. Limited Availability: The compound is not readily available in the market, which makes it difficult to obtain in large quantities.
2. High Cost: The synthesis of this compound is a complex process, which makes it expensive to produce.
Future Directions
1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has various potential applications in the field of scientific research. Some of the significant future directions for research include:
1. Drug Development: Further research is needed to explore the potential of this compound in the development of new drugs for the treatment of various diseases.
2. Material Science: The compound has potential applications in the development of new materials with specific properties.
3. Organic Synthesis: Further research is needed to explore the potential of this compound as a building block in the synthesis of complex organic molecules.
Conclusion
1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid is a valuable compound in the field of scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 4-bromo-2-methylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The compound has shown promising results in drug development, organic synthesis, and material science. Further research is needed to explore the potential of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of 1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid involves the reaction of 4-bromo-2-methylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The resulting compound is then reacted with 2-methylpyrrolidine-2-carboxylic acid to obtain the final product.
properties
IUPAC Name |
1-[2-(2-bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-10-4-5-12(11(16)8-10)17-13(19)9-18-7-3-6-15(18,2)14(20)21/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPRMVGDWJFJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCC2(C)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.